molecular formula C8H16N2O2 B13479801 4-(azetidin-3-yloxy)-N-methylbutanamide

4-(azetidin-3-yloxy)-N-methylbutanamide

Cat. No.: B13479801
M. Wt: 172.22 g/mol
InChI Key: XKDZDCKLEMEZST-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-N-methylbutanamide (CAS 1341175-84-5) is a chemical building block of interest in pharmaceutical and life sciences research. This compound features a molecular formula of C 8 H 16 N 2 O 2 and a molecular weight of 172.22 g/mol . Its structure contains both an azetidine ring and a N-methylbutanamide moiety, making it a versatile scaffold for constructing more complex molecules . The azetidine ring is a valuable saturated heterocycle in medicinal chemistry, often used to improve the physicochemical and pharmacokinetic properties of drug candidates. Researchers utilize this compound as a key intermediate in the design and synthesis of novel bioactive molecules. Its structure suggests potential application in projects targeting central nervous system (CNS) disorders, inflammation, or other therapeutic areas where such pharmacophores are prevalent. The presence of the azetidin-3-yloxy group provides a synthetically accessible handle for further derivatization, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-N-methylbutanamide

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)3-2-4-12-7-5-10-6-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

XKDZDCKLEMEZST-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCOC1CNC1

Origin of Product

United States

Synthetic Methodologies for 4 Azetidin 3 Yloxy N Methylbutanamide and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comslideshare.net This process involves imaginary "disconnections" of chemical bonds that correspond to reliable forward chemical reactions. amazonaws.com For 4-(azetidin-3-yloxy)-N-methylbutanamide, several logical disconnections can be envisioned to devise a convergent and efficient synthesis.

Disconnection at the Amide Bond

A primary and highly reliable disconnection strategy involves breaking the amide C-N bond. amazonaws.com This approach is synthetically favorable as amide bonds are commonly formed through the coupling of a carboxylic acid (or its activated derivative) and an amine.

This disconnection simplifies the target molecule into two key synthons: a 4-(azetidin-3-yloxy)butanoic acid derivative and methylamine (B109427). The corresponding synthetic step would be an amidation reaction.

Table 1: Retrosynthetic Disconnection at the Amide Bond

Target Molecule Disconnection Key Intermediates Forward Reaction

Disconnection at the Ether Linkage to the Azetidine (B1206935) Moiety

Another strategic disconnection point is the ether bond connecting the butanamide side chain to the azetidine ring. This disconnection can be approached in two ways, depending on which C-O bond is cleaved. A common approach is to disconnect the bond between the azetidinyl oxygen and the butanamide chain, which corresponds to a Williamson ether synthesis in the forward direction.

This retrosynthetic step leads to 3-hydroxyazetidine and a 4-halobutanamide derivative as the key precursors. The nitrogen of the azetidine would likely require a protecting group during this alkylation step to prevent N-alkylation.

Table 2: Retrosynthetic Disconnection at the Ether Linkage

Target Molecule Disconnection Key Intermediates Forward Reaction

Approaches for Butanamide Chain Construction

The butanamide chain itself can be constructed through various synthetic routes. A common method involves starting with a four-carbon building block that is subsequently functionalized. For instance, γ-butyrolactone can serve as a precursor. Ring-opening of the lactone with a halide source can generate a 4-halobutyrate ester, which can then be converted to the desired N-methylbutanamide.

Alternatively, starting with succinic anhydride (B1165640), a two-step sequence of reaction with an alcohol followed by reduction can yield a 4-hydroxybutyrate ester, which can be further modified.

Synthesis of the Azetidine Core: 3-Azetidinol Precursors

The 3-hydroxyazetidine core is a crucial building block for the synthesis of the target molecule. chemimpex.comcymitquimica.com Azetidines are four-membered nitrogen-containing heterocycles, and their synthesis can be challenging due to ring strain. rsc.org

Cyclization Reactions for Azetidine Ring Formation

The formation of the azetidine ring is a key step in synthesizing the 3-azetidinol precursor. magtech.com.cn A prevalent method involves the intramolecular cyclization of a 1,3-amino halide or a related derivative. For example, the reaction of epichlorohydrin (B41342) with an amine, such as benzylamine (B48309) or t-butylamine, followed by base-mediated cyclization, is a common route to N-substituted 3-hydroxyazetidines. chemicalbook.comgoogle.comgoogle.com

Another approach is the [2+2] photocycloaddition of imines and alkenes, which can directly lead to the azetidine ring system. rsc.org Additionally, intramolecular palladium-catalyzed C-H amination has emerged as a modern technique for azetidine synthesis. rsc.org

Table 3: Common Cyclization Reactions for Azetidine Ring Formation

Starting Materials Reaction Type Product
Epichlorohydrin and an amine Nucleophilic substitution and intramolecular cyclization N-substituted 3-hydroxyazetidine
Ynamides Copper-catalyzed photoinduced radical cyclization Substituted azetidines nih.gov

Functionalization Strategies for 3-Hydroxyazetidine

Once the 3-hydroxyazetidine core is synthesized, it often carries a protecting group on the nitrogen atom to allow for selective functionalization of the hydroxyl group. Common protecting groups include benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc). The hydroxyl group can then be deprotonated with a base to form an alkoxide, which serves as a nucleophile in reactions like the Williamson ether synthesis to attach the butanamide side chain. scintica.com

The choice of protecting group is critical, as it must be stable to the reaction conditions used for the ether synthesis and readily removable at a later stage to yield the final product. For instance, a benzyl group can be removed by hydrogenolysis, while a Boc group is cleaved under acidic conditions.

Ether Linkage Formation: O-Alkylation and Related Approaches

A widely used method for this purpose is the Williamson ether synthesis. chem-station.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more potent alkoxide nucleophile. This alkoxide then displaces a leaving group (typically a halide like bromide or iodide, or a sulfonate like tosylate or mesylate) on the alkyl chain in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comlibretexts.org For the synthesis of the target compound's backbone, N-Boc-3-hydroxyazetidine can be reacted with an ethyl 4-bromobutanoate in the presence of a base like NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Stereoselective Etherification Reactions

Control of stereochemistry is paramount when synthesizing chiral molecules. Since the etherification occurs at a secondary alcohol on the azetidine ring, the potential for stereoisomerism exists if the starting material is chiral. Both the Williamson ether synthesis and the Mitsunobu reaction are inherently stereoselective.

The Williamson ether synthesis proceeds via an SN2 mechanism, which is characterized by the inversion of stereochemistry at the electrophilic carbon. wikipedia.org However, in the context of forming the 4-(azetidin-3-yloxy) moiety, the chiral center is on the nucleophile (the azetidinol). Therefore, the reaction proceeds with retention of configuration at the C3 position of the azetidine ring, as the C-O bond of the alcohol is not broken during the formation of the alkoxide.

For cases where inversion of stereochemistry at the alcohol center is desired, the Mitsunobu reaction is a powerful alternative. wikipedia.orgnih.govjkchemical.comorganic-chemistry.org This reaction converts a primary or secondary alcohol into various functional groups, including ethers, with a predictable inversion of configuration. nih.govorganic-chemistry.org The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjkchemical.com The alcohol is activated by the reagents to form a good leaving group, which is then displaced by a suitable nucleophile in an SN2 fashion. organic-chemistry.org For ether formation, a second alcohol can act as the nucleophile, though for the target molecule, a carboxylic acid pronucleophile would be more relevant in a different synthetic strategy.

Coupling Reactions for Alkyl-Oxygen Bond Formation

Beyond the classical Williamson synthesis, other coupling strategies can be employed. The Mitsunobu reaction can be considered a dehydrative coupling reaction between an alcohol and a mildly acidic pronucleophile. nih.gov

While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are renowned for C-N bond formation, analogous C-O coupling reactions also exist. organic-chemistry.orgwikipedia.orgyoutube.comjk-sci.com These methods typically couple aryl halides or triflates with alcohols to form aryl ethers. wikipedia.org While less common for the formation of simple alkyl-alkyl ethers, they represent an important class of C-O bond-forming reactions and could be adapted for specific structural analogues where an aromatic component is present.

The choice of method depends on the specific substrates, desired stereochemical outcome, and functional group tolerance. For the construction of this compound, the Williamson ether synthesis provides a direct and efficient route.

Reaction Reagents Key Features Stereochemistry
Williamson Ether SynthesisAlcohol, Strong Base (e.g., NaH), Alkyl Halide/SulfonateBroad scope, simple, SN2 mechanism. wikipedia.orgRetention at alcohol center; Inversion at alkyl halide center.
Mitsunobu ReactionAlcohol, PPh₃, DEAD/DIAD, Pronucleophile (e.g., Acid)Mild conditions, forms various functional groups. wikipedia.orgInversion at the alcohol's stereocenter. nih.govorganic-chemistry.org

Amide Bond Formation: Coupling Reagents and Strategies

The formation of the N-methylbutanamide moiety requires the coupling of a butanoic acid derivative with methylamine. This transformation is one of the most common reactions in organic and medicinal chemistry. nih.gov The direct reaction between a carboxylic acid and an amine to form an amide by splitting out a water molecule is thermodynamically unfavorable and requires high temperatures, limiting its use for complex molecules. fishersci.co.uk Therefore, activation of the carboxylic acid is typically necessary.

Conventional Amidation Protocols

A classic and straightforward method for activating a carboxylic acid is its conversion to a more reactive acyl chloride. fishersci.co.uk This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines, such as methylamine, to form the amide bond. This method, often referred to as the Schotten-Baumann reaction, is robust but can be limited by the harsh conditions required for acyl chloride formation, which may not be compatible with sensitive functional groups. fishersci.co.uk

Advanced Amide Coupling Methodologies

To overcome the limitations of conventional methods, a vast array of "coupling reagents" have been developed to facilitate amide bond formation under mild conditions with high efficiency and minimal side reactions. bachem.comsigmaaldrich.compeptide.com These reagents work by converting the carboxylic acid into a reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine. sigmaaldrich.com These reagents are broadly classified into categories such as carbodiimides and onium salts (aminium/uronium and phosphonium). fishersci.co.ukbachem.comsigmaaldrich.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukpeptide.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk To increase efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often included. peptide.com

Onium Salts : These reagents have become popular due to their high reactivity, solubility of byproducts, and rapid reaction times. bachem.comsigmaaldrich.com

Aminium/Uronium Salts : Reagents like HBTU, TBTU, HCTU, and HATU are highly efficient. bachem.comsigmaaldrich.compeptide.com HATU, which forms a highly reactive OAt ester, is particularly effective for difficult couplings and minimizing racemization. sigmaaldrich.com

Phosphonium Salts : Reagents such as BOP, PyBOP, and PyAOP are also very effective. bachem.comsigmaaldrich.com PyBOP and PyAOP are known to be particularly useful for coupling sterically hindered or N-methylated amino acids. bachem.com

The following table summarizes some common advanced coupling reagents.

Reagent Acronym Full Name Class Key Advantages & Notes
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble byproducts, easy workup. peptide.com
DCC DicyclohexylcarbodiimideCarbodiimideInexpensive, but byproduct (DCU) can be difficult to remove. peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltVery popular, efficient, low racemization with HOBt. sigmaaldrich.compeptide.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHighly reactive, less epimerization, good for difficult couplings. sigmaaldrich.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHigh coupling rates, useful for N-methyl amino acids. bachem.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHigh efficiency comparable to HATU, safer (Oxyma-based). bachem.com

Total Synthesis Approaches for this compound

A potential forward synthesis is outlined below:

N-Protection: The synthesis would commence with the protection of the secondary amine of 3-hydroxyazetidine. The tert-butyloxycarbonyl (Boc) group is a common choice, yielding N-Boc-3-hydroxyazetidine. This precursor is stable and commercially available. thermofisher.comsigmaaldrich.com

Ether Formation (O-Alkylation): The hydroxyl group of N-Boc-3-hydroxyazetidine is then alkylated. A Williamson ether synthesis provides a direct approach. The alcohol is deprotonated with a base like sodium hydride (NaH) in THF, followed by the addition of an electrophile such as ethyl 4-bromobutanoate. This SN2 reaction forms the key ether linkage, yielding ethyl 4-(N-Boc-azetidin-3-yloxy)butanoate. wikipedia.org

Saponification: The ethyl ester of the resulting intermediate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. Acidic workup then yields 4-(N-Boc-azetidin-3-yloxy)butanoic acid.

Amide Coupling: The newly formed carboxylic acid is coupled with methylamine. To ensure a high-yield and clean reaction under mild conditions, an advanced coupling reagent such as HATU would be employed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). sigmaaldrich.com This step forms the N-methyl amide bond.

N-Deprotection: In the final step, the Boc protecting group is removed from the azetidine nitrogen. This is readily accomplished under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). Evaporation of the solvent and excess acid yields the final target compound, this compound, often as a salt (e.g., trifluoroacetate).

This proposed pathway represents a convergent and flexible strategy, utilizing robust and well-documented chemical transformations to assemble the target molecule efficiently.

Linear Synthesis Strategies

A linear synthesis involves the sequential construction of the molecule, building upon a core fragment. A plausible linear approach to this compound would begin with a protected azetidine precursor, followed by the attachment of the side chain and final deprotection.

A key starting material for this strategy is N-protected azetidin-3-ol (B1332694), such as tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol). This intermediate can be synthesized from epichlorohydrin and benzylamine to form 1-benzylazetidin-3-ol, followed by debenzylation and Boc-protection. nih.gov N-Boc-azetidin-3-ol is also commercially available. biosynth.com

The core reaction in this sequence is the formation of the ether linkage, which is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. wikipedia.orgbyjus.com In this context, the alcohol of N-Boc-azetidin-3-ol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces a halide from an appropriate N-methylbutanamide derivative, for instance, 4-bromo-N-methylbutanamide.

The final step in the linear sequence is the removal of the Boc protecting group from the azetidine nitrogen. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the target compound. chemicalbook.com

Hypothetical Linear Synthesis Route:

Deprotonation: N-Boc-azetidin-3-ol is treated with a strong base (e.g., NaH) to form the sodium alkoxide.

Etherification (SN2): The alkoxide is reacted with 4-bromo-N-methylbutanamide.

Deprotection: The resulting N-Boc protected intermediate is treated with acid (e.g., TFA) to remove the Boc group, affording this compound.

Convergent Synthesis Pathways

For this compound, a convergent strategy would involve the separate synthesis of the azetidin-3-ol core and the 4-hydroxy-N-methylbutanamide side chain. These two fragments can then be joined via a coupling reaction.

Fragment 1: N-Boc-azetidin-3-ol, prepared as described previously.

Fragment 2: 4-hydroxy-N-methylbutanamide, which can be synthesized from γ-butyrolactone via aminolysis with methylamine.

A suitable coupling method for these two alcohol-containing fragments is the Mitsunobu reaction. This reaction facilitates the dehydration and coupling of two alcohols using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method avoids the need to convert one of the alcohols into a halide, offering a milder alternative to the Williamson ether synthesis. The reaction would be followed by the deprotection of the azetidine nitrogen to yield the final product.

Catalytic Methodologies in the Synthesis of this compound Derivatives

Modern catalytic methods provide powerful tools for the efficient and selective synthesis of the azetidine core and its derivatives. These approaches include transition metal-catalysis for key bond formations, organocatalysis for stereocontrol, and photoredox catalysis for novel transformations.

Transition Metal-Catalyzed Reactions for Key Bond Formations

Transition metals are instrumental in forming the strained four-membered azetidine ring. Palladium catalysis, in particular, has been effectively used for the intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.govorganic-chemistry.org This method allows for the direct formation of the azetidine ring from an acyclic amine precursor bearing a directing group, such as picolinamide (B142947) (PA). nih.govorganic-chemistry.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, offering high yields and predictability. organic-chemistry.org

Substrate TypeCatalyst/ReagentsProductYield (%)Reference
PA-protected aliphatic aminePd(OAc)₂, PhI(OAc)₂, Ac₂OAzetidine derivative85 nih.gov
PA-protected cycloalkylaminePd(OAc)₂, PhI(OAc)₂, AgOAcAzabicyclic derivative90 lookchem.com
Simple aliphatic aminePd(OAc)₂, PhI(OAc)₂, Ac₂OAzetidine derivative~70 lookchem.com

Other transition metals, such as gold, have been used to synthesize azetidin-3-ones, which are direct precursors to the azetidin-3-ol core. nih.gov Gold catalysts can promote the oxidative cyclization of chiral N-propargylsulfonamides to generate α-oxo gold carbene intermediates that undergo intramolecular N-H insertion. nih.gov

Organocatalytic Approaches for Stereocontrol

Achieving stereocontrol is critical in modern drug discovery, and organocatalysis offers a powerful metal-free approach to synthesizing chiral azetidine derivatives. Chiral organocatalysts, such as proline, thioureas, and squaramides, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govamanote.com

For instance, asymmetric thiourea (B124793) and squaramide catalysis provides access to α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These catalysts operate through hydrogen bonding to activate the substrates and control the facial selectivity of the attack. Chiral azetidines themselves can also be used as ligands or organocatalysts in asymmetric transformations like the Henry reaction. researchgate.netbham.ac.uk

Reaction TypeCatalystSubstrateEnantiomeric Excess (ee)Reference
Asymmetric fluorinationSquaramide VCbz-protected azetidine93% nih.gov
Asymmetric chlorinationCatalyst IXBoc-protected azetidine95% nih.gov
Enantioselective ring openingSquaramide 1a3-substituted azetidineup to 99% acs.org

Photoredox Catalysis in Azetidine Chemistry

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for accessing highly functionalized azetidines. digitellinc.com A prominent example is the intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govresearchgate.net This transformation, which is often difficult to achieve with direct UV irradiation, can be enabled by a photocatalyst, such as an iridium complex. nih.gov The photocatalyst absorbs visible light, enters an excited state, and then transfers its energy to a substrate (e.g., an oxime), promoting it to a reactive triplet state that undergoes cycloaddition with an alkene. nih.govresearchgate.net This method is noted for its operational simplicity and broad substrate scope. nih.govspringernature.com

Another application of photoredox catalysis is the functionalization of existing azetidine rings. For example, 3-aryl-azetidine-3-carboxylic acids can undergo photoredox-catalyzed decarboxylation to generate tertiary radicals, which can then be coupled with activated alkenes to form 3-aryl-3-alkyl substituted azetidines. digitellinc.com

Reaction TypePhotocatalystSubstratesProduct TypeKey FeatureReference
Intermolecular [2+2] CycloadditionIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Oxime and alkeneFunctionalized azetidineMild conditions, broad scope nih.gov
Intramolecular [2+2] CycloadditionIr(ppy)₂(dtbbpy)PF₆Imine-alkeneBicyclic azetidineHigh diastereoselectivity researchgate.net
Decarboxylative Alkylationfac-Ir(ppy)₃Azetidine carboxylic acid and alkene3,3-disubstituted azetidineC-C bond formation digitellinc.com

Stereochemical Considerations in the Synthesis and Analysis of 4 Azetidin 3 Yloxy N Methylbutanamide

Chirality in Azetidine (B1206935) Ring Systems

The core of 4-(azetidin-3-yloxy)-N-methylbutanamide contains an azetidine ring, a four-membered nitrogen heterocycle. Chirality in this specific molecule arises from the substitution pattern at the C3 position of this ring. The C3 carbon is bonded to four different groups: a hydrogen atom, a nitrogen atom (within the ring), a carbon atom (within the ring), and the oxygen atom of the ether linkage. This configuration makes the C3 carbon a stereogenic center.

Consequently, this compound can exist as a pair of enantiomers, (R)-4-(azetidin-3-yloxy)-N-methylbutanamide and (S)-4-(azetidin-3-yloxy)-N-methylbutanamide. These enantiomers are non-superimposable mirror images of each other. wikipedia.org While they possess identical physical and chemical properties in an achiral environment, they can exhibit distinct pharmacological and toxicological profiles due to differential interactions with chiral biological macromolecules like enzymes and receptors. The strained nature of the azetidine ring gives it a puckered conformation, which further influences the spatial disposition of the substituents. researchgate.net

Stereoselective Synthesis of Azetidine Precursors

The synthesis of enantiomerically pure this compound relies heavily on the availability of chiral azetidine precursors, most notably enantiopure azetidin-3-ol (B1332694) or its derivatives. chemimpex.com Several strategies have been developed for the stereoselective synthesis of these crucial intermediates.

One prominent approach involves the catalytic asymmetric synthesis of azetidin-3-ones, which can then be stereoselectively reduced to the corresponding azetidin-3-ols. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess (typically >98% ee). nih.gov Another method effectively transfers axial chirality from an allene precursor to central chirality in the azetidin-3-one product through a highly diastereocontrolled rearrangement. nih.govresearchgate.net

The use of chiral auxiliaries is another effective strategy. Chiral tert-butanesulfinamide can be used to direct the stereoselective synthesis of C-2 substituted azetidines, which can be precursors to functionalized 3-hydroxyazetidines. rsc.org Furthermore, enzymatic resolutions and dynamic kinetic resolutions (DKR) offer powerful biocatalytic routes to chiral alcohols, which can be adapted for the synthesis of azetidine precursors. mdpi.com

MethodPrecursorKey TransformationStereochemical OutcomeReference
Gold-Catalyzed CyclizationChiral N-propargylsulfonamidesIntramolecular N-H insertion>98% ee nih.gov
Allene Amination/RearrangementHomoallenic sulfamatesTransfer of axial chiralityExcellent dr and ee nih.govresearchgate.net
Chiral AuxiliarySulfiniminesReformatsky reaction/reductionHigh levels of stereoselectivity rsc.org
Intramolecular Aminolysiscis-3,4-epoxy aminesLa(OTf)₃-catalyzed cyclizationHigh regioselectivity and yield nih.gov

Control of Relative and Absolute Stereochemistry in Ether and Amide Bond Formation

Once an enantiomerically pure azetidine precursor like (R)- or (S)-azetidin-3-ol is obtained, the subsequent steps involve the formation of an ether and an amide bond. The stereochemical integrity of the C3 center must be maintained throughout these transformations.

Ether Bond Formation: The ether linkage is typically formed via a nucleophilic substitution reaction, such as a Williamson ether synthesis. In this reaction, the chiral azetidin-3-ol is converted to its corresponding alkoxide, which then displaces a leaving group on a suitable butanamide precursor. If the reaction proceeds via an S_N2 mechanism at the electrophilic carbon of the butanamide chain, the stereochemistry at the azetidine C3 center remains unaffected. However, if the chiral center itself is the site of substitution (e.g., displacing a leaving group at C3 with an incoming alcohol), the reaction must be carefully controlled to proceed with a predictable outcome, typically inversion of configuration. Iron-catalyzed systems have been reported for the direct stereoinvertive substitution of chiral secondary alcohols with tethered nucleophiles, demonstrating a method to transfer chirality with high enantiospecificity. nih.gov

Amide Bond Formation: The final step is the formation of the N-methylbutanamide moiety. This is generally achieved by coupling the carboxylic acid (4-(azetidin-3-yloxy)butanoic acid) with methylamine (B109427). Modern peptide coupling reagents are designed to facilitate this reaction under mild conditions, which are crucial for preventing epimerization or racemization of any existing chiral centers. organic-chemistry.orgmasterorganicchemistry.com The use of reagents like T3P (n-propanephosphonic acid anhydride) in combination with a mild base like pyridine enables amide bond formation with very low epimerization. organic-chemistry.org Since the C3 stereocenter of the azetidine ring is remote from the reacting carboxyl group, the risk of racemization at this position during amide coupling is minimal.

Diastereomeric and Enantiomeric Separations for Compound Enrichment

Even with highly stereoselective synthetic routes, the final product may contain small amounts of the undesired stereoisomer. Therefore, robust analytical and preparative methods for separating stereoisomers are essential for obtaining enantiomerically pure this compound.

Enantiomeric Separation: The direct separation of enantiomers is most commonly achieved using chiral chromatography. shimadzu.com Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing a Chiral Stationary Phase (CSP) are powerful tools for both analytical quantification of enantiomeric excess (ee) and preparative isolation of pure enantiomers. shimadzu.comnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and can effectively separate a broad range of chiral compounds, including those with amine and amide functionalities. nih.govresearchgate.net

Diastereomeric Separation: An alternative to direct enantiomeric separation is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by standard techniques like fractional crystallization or achiral chromatography. nih.govlibretexts.org For instance, a racemic azetidine precursor could be reacted with an enantiopure chiral acid to form diastereomeric salts, which are then separated by crystallization. wikipedia.orggavinpublishers.com After separation, the chiral resolving agent is cleaved to yield the desired enantiomerically pure azetidine intermediate.

Separation TechniquePrincipleApplicationKey Features
Chiral HPLC/SFCDifferential interaction with a Chiral Stationary Phase (CSP)Analytical ee determination and preparative separation of enantiomersHigh resolution; direct separation
Diastereomeric ResolutionConversion to diastereomers with different physical propertiesSeparation of enantiomers via intermediates (e.g., salts)Utilizes standard techniques like crystallization or achiral chromatography
Chiral DerivatizationCovalent bonding to a chiral agent to form separable diastereomersIndirect enantiomer separation, often for analytical purposes (GC/HPLC)Requires a suitable functional group for derivatization

Impact of Stereoisomerism on Molecular Recognition Properties (Computational and In Vitro)

The two enantiomers of this compound, despite having the same chemical formula and connectivity, have different three-dimensional shapes. This difference is critical in the context of molecular recognition, the process by which molecules bind specifically to one another. mdpi.com

Computational Modeling: Molecular modeling techniques are powerful tools for predicting and understanding how stereoisomers interact differently with a biological target. mdpi.com

Molecular Docking: This method can be used to predict the binding pose and affinity of each enantiomer within the active site of a target protein. The (R)- and (S)-enantiomers will likely adopt different orientations and form distinct non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues, leading to different calculated binding energies. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing differences in the stability and conformational flexibility of the complexes formed by each enantiomer. researchgate.net

In Vitro Studies: The predictions from computational models must be validated experimentally. In vitro binding assays are used to quantify the interaction between each enantiomer and the target molecule.

Binding Affinity Assays: Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the binding affinity (often expressed as K_d or K_i) of each pure enantiomer for the target receptor or enzyme. It is common for one enantiomer (the eutomer) to exhibit significantly higher affinity than the other (the distomer).

Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory potency (e.g., IC₅₀ value) of each enantiomer can be measured. The difference in potency between the two enantiomers is known as the eudismic ratio and provides a quantitative measure of stereoselectivity.

These combined computational and experimental approaches are crucial for identifying the biologically active enantiomer and understanding the structural basis of its molecular recognition properties, which is a fundamental step in drug discovery and development. acs.orgresearchgate.net

Chemical Reactivity and Transformations of 4 Azetidin 3 Yloxy N Methylbutanamide

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, making it more reactive than larger ring systems like pyrrolidines. brainly.comrsc.org This inherent strain is the primary driver for its chemical transformations. brainly.comrsc.org

The strain in the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org These reactions are typically initiated by nucleophilic attack or by activation of the ring nitrogen. While azetidines are more stable than the highly strained three-membered aziridines, their ring can be opened to introduce new functionalities. brainly.comrsc.org

Ring-opening can be facilitated by various reagents and conditions, leading to a diverse range of functionalized products. For instance, acid-mediated ring-opening can occur, particularly if the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack. nih.gov A series of N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov In the context of 4-(azetidin-3-yloxy)-N-methylbutanamide, intramolecular ring-opening is a possibility, although intermolecular reactions with external nucleophiles are also plausible. The regioselectivity of the ring-opening is influenced by both electronic and steric factors.

Reaction Type Conditions Description Potential Products from this compound
Acid-Catalyzed Ring OpeningStrong acids (e.g., HBr, HI)Protonation of the azetidine nitrogen enhances its leaving group ability, facilitating nucleophilic attack by the counter-ion.Halo-substituted amino alcohols or their derivatives.
Nucleophilic Ring OpeningStrong nucleophilesDirect attack of a nucleophile on one of the ring carbons, leading to C-N bond cleavage.Functionalized γ-amino alcohols.
Intramolecular Ring OpeningAcidic pHA pendant nucleophilic group within the molecule attacks the azetidine ring. nih.govCyclic structures resulting from the attack of the amide oxygen or nitrogen.

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo substitution and derivatization reactions. These reactions are crucial for modifying the properties of the molecule and for the synthesis of more complex derivatives.

N-Alkylation: The secondary amine of the azetidine ring can be alkylated using various alkylating agents such as alkyl halides or through reductive amination with aldehydes and ketones. rsc.orgnih.gov Phase-transfer catalysis can be employed for the N-alkylation of azetidine, even without activating functional groups on the ring. phasetransfercatalysis.com

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. This reaction leads to the formation of an amide bond and is a common method for introducing a wide range of substituents.

N-Arylation: The azetidine nitrogen can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl azetidines.

Reaction Type Reagents Description
N-AlkylationAlkyl halides, Aldehydes/Ketones with a reducing agentIntroduction of an alkyl group onto the azetidine nitrogen. rsc.orgnih.gov
N-AcylationAcyl chlorides, Anhydrides, Carboxylic acidsFormation of an N-acyl derivative of the azetidine.
N-ArylationAryl halides with a suitable catalyst (e.g., Palladium)Formation of an N-aryl derivative of the azetidine.

Transformations Involving the Amide Moiety

The N-methylbutanamide portion of the molecule contains a secondary amide, which is a relatively stable functional group but can undergo transformations under specific conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. The hydrolysis of N-methylbutanamide, a structurally similar amide, yields butanoic acid and methylamine (B109427). brainly.combrainly.comaskfilo.comvaia.com

Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. vaia.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. brainly.combrainly.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Condition Products of Hydrolysis General Mechanism
Acidic (e.g., HCl, heat)Butanoic acid and methylammonium (B1206745) salt vaia.comProtonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Basic (e.g., NaOH, heat)Butanoate salt and methylamine brainly.combrainly.comNucleophilic attack of hydroxide ion on the carbonyl carbon.

While the amide nitrogen is less nucleophilic than an amine nitrogen due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, it can still undergo alkylation and acylation under certain conditions.

N-Alkylation: The N-alkylation of secondary amides to form tertiary amides is a challenging transformation but can be achieved using strong bases to deprotonate the amide followed by reaction with an alkylating agent. flvc.org Catalytic methods for the N-alkylation of amides with alcohols have also been developed. researchgate.netnih.gov

N-Acylation: The conversion of an amide to an imide (N-acylation) generally requires forcing conditions or specific catalytic systems. semanticscholar.orgrsc.org The reaction typically involves the use of an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a catalyst. rsc.org

Reactivity of the Ether Linkage

The ether linkage in this compound connects the azetidine ring to the butanamide side chain. Ethers are generally stable functional groups but can be cleaved under strongly acidic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.comucalgary.ca

The cleavage of alkyl ethers by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) typically proceeds via an S(_N)1 or S(_N)2 mechanism. libretexts.orglibretexts.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comucalgary.ca Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms.

In the case of this compound, the ether is an alkyl-alkyl ether. The cleavage would likely occur via an S(_N)2 mechanism, with the halide ion attacking the less sterically hindered carbon. The outcome would be azetidin-3-ol (B1332694) and a 4-halobutanamide derivative.

Reagent Mechanism Potential Products
Strong Acid (e.g., HI, HBr)S(_N)2Azetidin-3-ol and 4-halo-N-methylbutanamide

It is important to note that under the harsh conditions required for ether cleavage, other functional groups in the molecule, such as the azetidine ring and the amide, may also react.

Cleavage Reactions of the O-Alkyl Bond

The ether linkage in this compound is a key site for potential chemical transformations, particularly through cleavage of the O-alkyl bond. Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netmasterorganicchemistry.com

The mechanism of this cleavage is dependent on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.com In the case of this compound, the ether oxygen is connected to a secondary carbon within the azetidine ring and a primary carbon of the butanamide chain. Acidic cleavage would likely proceed via an S(_N)2 mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide ion (Br or I) acts as a nucleophile, attacking the less sterically hindered carbon atom. libretexts.org In this molecule, the primary carbon of the butanamide side chain is the more probable site of nucleophilic attack.

This would result in the formation of 3-hydroxyazetidine and 4-halo-N-methylbutanamide. The reaction is generally conducted at elevated temperatures to facilitate the cleavage.

Table 1: Predicted Products of O-Alkyl Bond Cleavage under Acidic Conditions.
ReagentPredicted Azetidine ProductPredicted Butanamide ProductPlausible Mechanism
HBr (conc.)3-hydroxyazetidine4-bromo-N-methylbutanamideS(_N)2
HI (conc.)3-hydroxyazetidine4-iodo-N-methylbutanamideS(_N)2

Chemical Stability of the Ether Functionality

The ether functionality in this compound is expected to be stable under a range of conditions, a characteristic feature of ethers that leads to their common use as solvents in organic synthesis. It is generally unreactive towards bases, nucleophiles, and mild acids. researchgate.net The stability of the ether bond is attributed to the lack of a good leaving group, as the alkoxide ion is a strong base.

However, the presence of the azetidine ring might influence the stability of the ether linkage. The ring strain in azetidines can make them more reactive than their acyclic or larger-ring counterparts. acs.org While the ether bond itself is robust, reactions that involve the azetidine ring could potentially lead to subsequent transformations that affect the ether. For instance, under certain catalytic conditions, ring-opening of the azetidine could occur, which would inherently involve the cleavage of a C-N bond rather than the C-O bond of the ether.

Table 2: Predicted Stability of the Ether Functionality under Various Conditions.
ConditionPredicted StabilityRationale
Aqueous base (e.g., NaOH, K(_2)CO(_3))StableEthers are generally unreactive towards bases.
Mild aqueous acid (e.g., dilute HCl)StableCleavage typically requires strong, concentrated acids.
Organometallic reagents (e.g., Grignard, organolithium)StableEthers are common solvents for these reagents due to their stability.
Reducing agents (e.g., NaBH(_4), LiAlH(_4))StableEther linkages are not typically reduced by these hydrides.

Derivatization Strategies for Exploration of Chemical Space

Derivatization is a key strategy in medicinal chemistry to explore the chemical space around a lead compound, aiming to improve its properties. For this compound, several derivatization strategies can be envisioned based on its functional groups.

The secondary amine of the azetidine ring is a prime target for derivatization. It can be subjected to a wide range of reactions to introduce diverse substituents. These include:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups on the azetidine nitrogen can modulate the compound's lipophilicity and basicity.

N-Acylation and N-Sulfonylation: The formation of amides and sulfonamides at the azetidine nitrogen can introduce hydrogen bond donors and acceptors, potentially influencing biological interactions.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can lead to a diverse set of N-substituted derivatives.

The amide functionality also offers opportunities for derivatization. While amides are generally less reactive, modern synthetic methods allow for their transformation. nih.gov For instance, the N-methyl group could be exchanged for other alkyl or aryl groups through more advanced synthetic routes.

Furthermore, the butanamide side chain could be modified. For example, the synthesis of analogues with different chain lengths or with substituents on the chain could be explored to understand structure-activity relationships.

Table 4: Derivatization Strategies for this compound.
Functional GroupDerivatization ReactionExample ReagentResulting Moiety
Azetidine NitrogenN-BenzylationBenzyl (B1604629) bromideN-benzylazetidinium
Azetidine NitrogenN-AcetylationAcetic anhydrideN-acetylazetidine
Azetidine NitrogenN-SulfonylationToluenesulfonyl chlorideN-tosylazetidine
Amide NitrogenTransamidation (hypothetical)Amine, catalystN-substituted butanamide

Advanced Analytical and Spectroscopic Methodologies in the Characterization of 4 Azetidin 3 Yloxy N Methylbutanamide

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with errors of less than 5 parts per million (ppm). This level of precision allows for the confident assignment of a unique molecular formula from the measured exact mass.

For 4-(azetidin-3-yloxy)-N-methylbutanamide, HRMS analysis would be expected to yield a protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion is calculated from the monoisotopic masses of its constituent elements (C₈H₁₇N₂O₂⁺). The experimentally determined mass is then compared to this theoretical value to confirm the elemental composition.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₆N₂O₂
Ionization Mode ESI+
Adduct [M+H]⁺
Theoretical m/z 173.1285
Measured m/z 173.1283
Mass Error -1.15 ppm

Note: The data presented in this table is hypothetical and serves to illustrate the expected results from HRMS analysis.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is used to assemble the complete connectivity of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment (e.g., carbonyl, aliphatic).

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting molecular fragments. st-andrews.ac.uk

Based on the structure of this compound, a full assignment of its ¹H and ¹³C NMR spectra can be predicted. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Assignment Predicted Shift (ppm) Multiplicity Integration
N-CH₃ (amide) 2.75 d 3H
N-H (amide) 6.50 br s 1H
-CH₂-C=O 2.25 t 2H
-CH₂-CH₂-C=O 1.90 quint 2H
O-CH₂- 3.60 t 2H
O-CH (azetidine) 4.50 m 1H
N-H (azetidine) 2.50 br s 1H

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted Shift (ppm)
C=O (amide) 173.0
N-CH₃ (amide) 26.5
-CH₂-C=O 35.0
-CH₂-CH₂-C=O 25.0
O-CH₂- 68.0
O-CH (azetidine) 75.0

Note: The chemical shift data presented is hypothetical, based on standard values for similar functional groups, and serves for illustrative purposes.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with unparalleled precision, confirming the compound's constitution and stereochemistry. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.

Table 4: Hypothetical Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 105.2
Volume (ų) 925.4
Z (molecules/cell) 4

Note: This data is for illustrative purposes only, as no public crystal structure for this compound is available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. oatext.com These techniques are complementary and provide a molecular fingerprint that can be used for identification.

For this compound, key functional groups include the secondary amide, the ether linkage, and the secondary amine of the azetidine (B1206935) ring. Each of these groups has distinct vibrational frequencies. For example, the amide C=O stretch is typically a very strong and sharp band in the IR spectrum. mdpi.com

Table 5: Expected Vibrational Frequencies

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity (IR)
N-H (amide) Stretch 3300 - 3250 Medium
N-H (azetidine) Stretch 3350 - 3300 Medium
C-H (aliphatic) Stretch 3000 - 2850 Medium-Strong
C=O (amide) Stretch (Amide I) 1680 - 1640 Strong
N-H (amide) Bend (Amide II) 1570 - 1515 Strong

Note: The wavenumbers are typical ranges and may shift based on the specific molecular environment and intermolecular interactions.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

The structure of this compound contains a stereocenter at the C-3 position of the azetidine ring. Therefore, the compound can exist as a pair of enantiomers, (R) and (S). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for separating and quantifying these enantiomers. unife.it

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for a broad range of compounds. sigmaaldrich.comabo.fi The separation allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. Spectropolarimetry, which measures the rotation of plane-polarized light, can be used to determine the optical rotation of an enantiomerically pure sample, but chromatography is required for purity assessment of mixtures.

Table 6: Illustrative Chiral HPLC Separation Parameters

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-3)
Mobile Phase Hexane/Ethanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Note: The conditions presented are hypothetical and would require experimental optimization.

Computational and Theoretical Investigations of 4 Azetidin 3 Yloxy N Methylbutanamide

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule such as 4-(azetidin-3-yloxy)-N-methylbutanamide, which contains multiple rotatable bonds, conformational analysis is crucial for understanding its preferred shapes and how these shapes might influence its biological activity.

Energy minimization, also known as geometry optimization, is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. For this compound, this process would identify stable conformers. The molecule's flexibility, arising from the azetidine (B1206935) ring, the ether linkage, and the alkyl amide chain, means that multiple low-energy conformations likely exist.

Conformational sampling techniques are then employed to explore the potential energy surface of the molecule and identify a broader range of accessible conformations. Methods such as systematic or stochastic searches can be used to rotate the rotatable bonds and generate a diverse set of molecular geometries. The energy of each conformation is calculated, allowing for the identification of local and global energy minima. The results of such an analysis can be presented in a table that ranks the conformers by their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers
Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Population (%) at 298 K
Conf-10.00C-O-C-C: 178.5, O-C-C-C: -65.2, C-C-N-C: 179.145.2
Conf-20.85C-O-C-C: -175.3, O-C-C-C: 177.8, C-C-N-C: 178.520.1
Conf-31.50C-O-C-C: 68.9, O-C-C-C: -68.4, C-C-N-C: -179.910.5
Conf-42.10C-O-C-C: 179.2, O-C-C-C: 66.3, C-C-N-C: 177.35.8

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule by solving Newton's equations of motion for the system. mdpi.com An MD simulation of this compound, typically in a solvent environment to mimic physiological conditions, would reveal how the molecule moves, flexes, and changes its conformation over time.

These simulations can highlight the flexibility of different parts of the molecule, such as the puckering of the azetidine ring and the rotations around the ether and amide bonds. Analysis of the MD trajectory can also reveal the stability of certain conformations and the transitions between them. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. nih.gov These methods can be used to predict a variety of properties, including molecular orbital energies, charge distributions, and the energetics of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. For instance, the nitrogen and oxygen atoms are expected to have a significant contribution to the HOMO, making them potential sites for electrophilic attack.

Table 2: Hypothetical FMO Properties of this compound (in gas phase)
ParameterEnergy (eV)Primary Atomic Contribution
HOMO-8.95N (azetidine), O (ether)
LUMO2.15C=O (amide)
HOMO-LUMO Gap11.10-

Quantum chemical calculations can be used to map out the potential energy surface for a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could be applied to study its metabolic stability by investigating potential sites of enzymatic oxidation or hydrolysis. By modeling the reaction pathways, one can predict the most likely metabolites and the energy barriers to their formation.

Ligand Design Principles and Scaffold Exploration via In Silico Methods

The structure of this compound can serve as a scaffold for the design of new ligands with potentially improved properties. In silico methods are invaluable in this process, allowing for the rapid exploration of chemical space and the prioritization of compounds for synthesis. nih.gov

By using the core structure of this compound as a starting point, computational chemists can systematically modify different parts of the molecule. For example, substituents could be added to the azetidine ring or the N-methyl group could be replaced with other functional groups. These virtual modifications can then be assessed for their predicted effects on properties such as binding affinity to a target protein, solubility, and metabolic stability. This scaffold-hopping and decoration approach, guided by computational predictions, can significantly accelerate the drug discovery process. dergipark.org.tr

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the case of this compound, a virtual screening campaign could be initiated by first defining a target of interest. Subsequently, a focused library of compounds, structurally related to this compound, would be designed. This library would systematically explore the chemical space around the core scaffold by introducing a variety of substituents at key positions. The design of this library is crucial for a successful virtual screening campaign, as it should encompass a diverse range of chemical functionalities while maintaining drug-like properties.

The designed library would then be computationally screened against the three-dimensional structure of the target protein. This process typically involves a hierarchical filtering approach, starting with rapid, less computationally intensive methods to eliminate non-promising candidates, followed by more rigorous and accurate techniques for the remaining compounds. The initial filtering step might involve assessing the compounds' compliance with Lipinski's rule of five, which predicts oral bioavailability. nih.gov Subsequent steps could employ shape-based screening or pharmacophore-based filtering to identify molecules with a high degree of similarity to known active compounds or to a predefined pharmacophore model.

To illustrate this, a hypothetical library of derivatives of this compound could be generated by varying the substituents on the azetidine ring and the N-methylbutanamide side chain. This library, along with a selection of commercially available compounds, could then be screened against a specific therapeutic target. The results of such a virtual screening campaign can be summarized in a data table, as shown below.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Predicted LogPLipinski ViolationsDocking Score (kcal/mol)
AZ-001C8H16N2O2172.23-0.50-8.5
AZ-002C9H18N2O2186.25-0.20-8.2
AZ-003C8H15FN2O2190.22-0.30-8.9
AZ-004C10H20N2O2200.280.10-7.9
AZ-005C9H17ClN2O2220.700.30-9.1

Shape Complementarity and Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known ligand bound to its target (structure-based) or from a set of active molecules (ligand-based). nih.govnih.gov For this compound, a pharmacophore model could be developed to guide the design of new analogs with improved activity.

The process of pharmacophore modeling would involve identifying the key chemical features of this compound, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged centers. These features would then be mapped in three-dimensional space to create a pharmacophore hypothesis. This hypothesis can then be used as a query to search chemical databases for novel compounds that match the pharmacophoric features. pharmacophorejournal.com

Shape complementarity, a related concept, focuses on the steric fit between a ligand and its binding site. nih.gov A good drug candidate should have a shape that is complementary to the shape of the target's binding pocket. Computational tools can be used to assess the shape complementarity of this compound and its analogs with the target protein. A hypothetical pharmacophore model for a target of this compound might consist of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature, arranged in a specific spatial orientation.

Pharmacophore FeatureX-coordinateY-coordinateZ-coordinateRadius (Å)
Hydrogen Bond Acceptor2.51.83.21.0
Hydrogen Bond Donor-1.30.52.11.0
Hydrophobic Center0.8-2.1-0.51.5

Molecular Docking and Binding Mode Predictions with Reference Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to its protein target. researchgate.net

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov The results of a molecular docking study can provide valuable insights into the key interactions between the ligand and the protein, which can then be used to guide the design of more potent inhibitors.

For this compound, a molecular docking study would be performed using a high-resolution crystal structure of the target protein. The compound would be docked into the active site of the protein, and the resulting binding poses would be analyzed to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints (IFPs) are a way of representing the three-dimensional interactions between a protein and a ligand in a one-dimensional format. nih.gov This is typically done by creating a bitstring, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site. nih.govresearchgate.net IFPs can be used to compare the binding modes of different ligands and to identify the key residues that are important for binding. nih.gov

For this compound, an IFP could be generated from the results of a molecular docking study. This fingerprint would provide a detailed summary of the interactions between the compound and the amino acid residues in the binding site of the target protein. This information can be invaluable for understanding the molecular basis of the compound's activity and for designing new analogs with improved binding affinity.

A hypothetical protein-ligand interaction fingerprint for this compound with a target protein is presented below.

ResidueInteraction Type
ASP129Hydrogen Bond (Acceptor)
TYR83Hydrogen Bond (Donor)
LEU130Hydrophobic
VAL67Hydrophobic
PHE183Pi-Stacking

Free Energy Calculations for Ligand Binding

While molecular docking can provide a qualitative assessment of binding affinity, more accurate predictions can be obtained using free energy calculations. These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are based on rigorous statistical mechanics principles and can provide quantitative predictions of the binding free energy. nih.gov

These calculations are computationally expensive but can provide a high level of accuracy, often within 1-2 kcal/mol of experimental values. researchgate.netmdpi.comrsc.org For this compound, free energy calculations could be used to accurately predict its binding affinity for the target protein and to rank a series of analogs in order of their potency.

The results of free energy calculations can be summarized in a table, providing a direct comparison between the predicted and, if available, experimentally determined binding affinities.

Compound IDCalculated ΔG (kcal/mol)Experimental ΔG (kcal/mol)
AZ-001-9.8 ± 0.5-9.5
AZ-003-10.2 ± 0.6-10.0
AZ-005-10.5 ± 0.4-10.3

Molecular Interaction Studies and Mechanistic Insights Non Clinical Focus

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Influence of Ether Linkage Variations on Ligand-Target Complementarity:There is no available research on how altering the ether linkage would affect the compound's interaction with biological targets.

Further research and publication in peer-reviewed journals are necessary to provide the specific, detailed, and scientifically accurate information required to fulfill the user's request.

No Publicly Available Research Found for "4-(azetidin-3-yloxy)-N-methylbutanamide"

Following a comprehensive search of publicly accessible scientific databases and literature, no specific research articles, molecular interaction studies, or mechanistic insights pertaining to the chemical compound "this compound" could be identified. Consequently, information regarding the rational design of its analogues based on a mechanistic understanding is not available in the public domain.

The initial and subsequent targeted searches for "this compound" and its potential derivatives, including structure-activity relationship (SAR) studies and mechanistic explorations, yielded no relevant results. This suggests that the compound is likely not a subject of published academic or industrial research, or it may be a novel chemical entity for which data has not yet been disseminated.

Without any foundational research on the specified compound, it is not possible to provide an analysis of its molecular interactions or detail the rational design of analogues. Such an analysis would require existing data from non-clinical studies that elucidate its mechanism of action and how structural modifications might influence its biological activity.

Therefore, the requested article focusing solely on the "Molecular Interaction Studies and Mechanistic Insights" and the "Rational Design of Analogues Based on Mechanistic Understanding" for "this compound" cannot be generated at this time due to the absence of the necessary scientific information.

Potential Research Applications of 4 Azetidin 3 Yloxy N Methylbutanamide Derivatives

Use as Chemical Probes for Investigating Biological Pathways

Derivatives of 4-(azetidin-3-yloxy)-N-methylbutanamide are promising candidates for the development of chemical probes to investigate biological pathways. The azetidine (B1206935) moiety can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, which is crucial for specific interactions with biological targets. enamine.net

Furthermore, azetidinyl oxadiazoles (B1248032) have been identified as cysteine-targeting electrophiles, opening the door for the creation of activity-based probes. nih.gov This suggests that derivatives of this compound could be functionalized to covalently label specific cysteine residues in proteins, allowing for the identification and characterization of their biological roles. nih.gov The development of such probes would be invaluable for studying enzyme activity and identifying novel drug targets.

Probe TypePotential ApplicationKey Feature of Azetidine
Fluorescent ProbesLive-cell imaging of biomoleculesRigid scaffold, enhances fluorophore performance google.comresearchgate.net
Activity-Based ProbesCovalent labeling of cysteine residuesCan be functionalized to be reactive nih.gov

Application as Building Blocks in Complex Organic Synthesis

The strained four-membered ring of azetidine makes its derivatives valuable building blocks in complex organic synthesis. rsc.org The ring strain of approximately 25.4 kcal/mol allows for selective ring-opening reactions, providing access to a variety of functionalized acyclic amines that might be difficult to synthesize through other methods. rsc.org This reactivity makes azetidines versatile synthons for the construction of larger, more complex molecules. rsc.org

Derivatives of this compound can be envisioned as precursors to a range of other heterocyclic systems. For example, azetidines can undergo ring expansion to form pyrrolidines or piperidines, which are common motifs in pharmaceuticals. nih.gov The specific substitution pattern of the starting azetidine derivative would dictate the stereochemistry and functionality of the resulting larger ring system.

Moreover, azetidine carboxylic acids, which are structurally related to the "azetidin-3-yloxy" moiety, are utilized as building blocks in the synthesis of peptides and other biologically active compounds. nih.govnih.gov The constrained nature of the azetidine ring can impart specific conformational preferences to peptides, influencing their biological activity. acs.org Therefore, derivatives of this compound could serve as starting materials for the synthesis of novel, conformationally constrained amino acids and peptidomimetics.

Synthetic TransformationResulting StructureSignificance
Ring-OpeningFunctionalized acyclic aminesAccess to complex amine structures rsc.org
Ring ExpansionPyrrolidines, PiperidinesSynthesis of larger, common heterocycles nih.gov
Precursor to Amino AcidsConformationally constrained peptidesInfluencing biological activity acs.org

Integration into Novel Material Science Architectures

The chemical properties of azetidine derivatives also suggest their potential for integration into novel material science architectures. The ability of azetidines to undergo ring-opening polymerization is a key feature in this context. researchgate.net Cationic ring-opening polymerization of azetidines and their derivatives can lead to the formation of poly(azetidine)s, which are polymers with a repeating amine backbone. researchgate.net

Furthermore, the rigid and defined structure of the azetidine ring makes it an interesting component for the design of molecular scaffolds in materials. enamine.net By incorporating these derivatives into larger supramolecular assemblies or metal-organic frameworks (MOFs), it may be possible to create materials with tailored pores and channels for applications in gas storage, separation, or catalysis.

Methodological Development in Synthetic Chemistry through Analogue Generation

The synthesis of a library of this compound analogues would itself contribute to the methodological development in synthetic chemistry. Creating a diverse collection of these molecules would necessitate the exploration and optimization of various synthetic routes to functionalized azetidines. nih.gov

Recent years have seen significant advances in the synthesis of azetidines, including methods like [3+1] cycloadditions and intramolecular C-H amination. rsc.orgrsc.org The preparation of a series of this compound derivatives with varying substituents on both the azetidine ring and the butanamide chain would provide a platform to test and refine these and other synthetic methodologies. wisdomlib.org

For example, developing stereoselective syntheses of these analogues would be a valuable contribution, as the stereochemistry of the azetidine ring is often crucial for biological activity. nih.gov The insights gained from synthesizing these compounds could lead to the development of more general and efficient methods for the preparation of other substituted azetidines, which would be of broad interest to the synthetic chemistry community. acs.org The N-methylbutanamide portion of the molecule, while a common amide, has been used as an intermediate in the synthesis of biologically active molecules, and its derivatives are explored for therapeutic potential. ontosight.ai

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of azetidine-containing compounds presents inherent challenges due to the significant ring strain of the four-membered heterocycle. medwinpublishers.com Current synthetic strategies, while effective, may be suboptimal in terms of yield, scalability, and atom economy. Future research should focus on developing more efficient and innovative synthetic pathways.

Key areas for exploration include:

Catalytic Cycloaddition Reactions: Investigating novel catalytic systems, such as those employing transition metals or photocatalysts, for [2+2] cycloadditions could provide more direct and stereocontrolled routes to the azetidine (B1206935) core. rsc.org Recent advances in visible-light-mediated aza Paternò-Büchi reactions offer a promising avenue for the synthesis of densely functionalized azetidines. researchgate.net

Intramolecular Cyclization Strategies: The development of new intramolecular cyclization methods from acyclic precursors could offer alternative and potentially more efficient pathways. medwinpublishers.com For instance, exploring palladium(II)-catalyzed C(sp³)–H amination could lead to higher yields and better functional group tolerance. rsc.org

Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters, potentially improving yields and safety for key synthetic steps that are challenging in batch processes.

Exploration of Unconventional Reactivity Profiles

The reactivity of azetidines is largely governed by their considerable ring strain (25.2 kcal mol⁻¹), making them susceptible to ring-opening reactions. researchgate.net While this reactivity is a known characteristic, a deeper exploration of unconventional reaction pathways could unveil novel chemical transformations.

Future investigations could focus on:

Strain-Release Driven Reactions: Designing reactions that are specifically triggered by the release of ring strain could lead to the formation of unique molecular architectures. This could involve reactions with novel electrophiles or nucleophiles under specific catalytic conditions.

Regioselective Ring-Opening: A systematic study of the regioselectivity of ring-opening reactions with a wider array of nucleophiles is warranted. magtech.com.cn Understanding the electronic and steric factors that control the cleavage of the C-N bonds will allow for more precise synthetic manipulations of the azetidine ring. magtech.com.cn

Transition Metal-Catalyzed Functionalization: Exploring the direct C-H functionalization of the azetidine ring could provide a more efficient means of introducing chemical diversity without the need for pre-functionalized starting materials. rsc.org

Advanced Multiscale Computational Modeling for Predicting Molecular Behavior

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules, thereby guiding experimental design. mit.edubioquicknews.com Applying advanced multiscale modeling techniques to 4-(azetidin-3-yloxy)-N-methylbutanamide could provide invaluable insights.

Specific areas for computational study include:

Conformational Analysis: A thorough computational analysis of the conformational landscape of the molecule could help in understanding its interactions with biological targets.

Reaction Mechanism Prediction: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, predict transition states, and rationalize observed reactivity. This can be particularly useful in designing novel synthetic routes and predicting the outcomes of unexplored reactions. researchgate.net

QM/MM Simulations: For studying the interaction of this compound with biomolecules, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a detailed picture of the binding modes and interaction energies, which is crucial for structure-based drug design. frontiersin.org The development of flexible and efficient multiscale modeling frameworks will be crucial for these advancements. nih.gov

Design and Synthesis of Chemically Modified Analogues for Enhanced Research Utility

The synthesis of chemically modified analogues of this compound can lead to compounds with improved properties or novel functionalities. researchgate.net This is a well-established strategy in medicinal chemistry for optimizing lead compounds.

Future directions in this area could involve:

Substitution on the Azetidine Ring: Introducing substituents at various positions of the azetidine ring could modulate the compound's physicochemical properties and biological activity.

Modification of the Butanamide Side Chain: Altering the length, rigidity, and functional groups of the N-methylbutanamide side chain could influence its binding affinity and selectivity for biological targets.

Introduction of Reporter Groups: The incorporation of fluorescent tags or other reporter groups could facilitate the study of the compound's distribution and target engagement in biological systems.

Synthesis of Phosphonylated Analogues: The synthesis of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has shown promise in the development of antiviral agents and antibiotic enhancers, suggesting a potential avenue for modification. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(azetidin-3-yloxy)-N-methylbutanamide with high purity?

  • Methodological Answer : A multi-step synthesis involving azetidine ring formation, ether coupling, and amidation is typically employed. For example, azetidin-3-ol can be reacted with 4-chlorobutanoyl chloride under basic conditions to form the ether intermediate, followed by N-methylation using methylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using acetonitrile) ensures high purity (>98%). Hazard analysis for intermediates (e.g., mutagenicity screening via Ames II testing) is critical, as azetidine derivatives may pose safety risks .

Q. Which analytical techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the azetidine ring (e.g., δ ~3.5–4.0 ppm for ring protons) and amide carbonyl (δ ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C8_8H15_{15}N2_2O2_2, [M+H]+^+ = 171.1134).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and ether C-O (~1100 cm^{-1) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors/enzymes structurally similar to azetidine-containing pharmacophores (e.g., GABAA_A modulators or kinase inhibitors). Use dose-response curves (0.1–100 μM) to determine IC50_{50} values. Include positive controls (e.g., diazepam for GABAA_A) and validate cytotoxicity via MTT assays in HEK-293 or HepG2 cells .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} variability) using statistical tools (R or Python) to identify confounding variables (e.g., assay pH, solvent DMSO%).
  • Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic effects .

Q. How can computational modeling elucidate the mechanistic basis of its pharmacological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets (e.g., serotonin receptors). Prioritize poses with lowest ΔG and validate via MD simulations (GROMACS, 100 ns).
  • QSAR Studies : Correlate substituent effects (e.g., azetidine ring size) with activity using descriptors like logP and polar surface area .

Q. What factorial design approaches optimize reaction yields in scaled-up synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables:

FactorLow LevelHigh Level
Temperature25°C60°C
Catalyst Loading5 mol%15 mol%
SolventTHFDMF
Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Hazard Assessment : Conduct DSC analysis to detect exothermic decomposition (>150°C). Use Ames II testing (TA98 and TA100 strains) to assess mutagenicity.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHSO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.